molecular formula C11H19ClO4 B1423651 Diethyl 2-(4-chlorobutyl)malonate CAS No. 18719-44-3

Diethyl 2-(4-chlorobutyl)malonate

Cat. No. B1423651
CAS RN: 18719-44-3
M. Wt: 250.72 g/mol
InChI Key: LULFMPCFMFPELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(4-chlorobutyl)malonate is a chemical compound with the molecular formula C11H19ClO4 and a molecular weight of 250.72 . It is used in structure activity studies on 1,3-Dioxane-2-carboxylic Acid derivatives, a class of subtype-selective Peroxisome Proliferator-Activated Receptor α (PPARα) agonists .


Molecular Structure Analysis

The molecular structure of Diethyl 2-(4-chlorobutyl)malonate consists of a malonate group (a diethyl ester of propanedioic acid) attached to a 4-chlorobutyl group . The exact 3D structure or conformation is not provided in the search results.


Physical And Chemical Properties Analysis

Diethyl 2-(4-chlorobutyl)malonate has a boiling point of 145-148 °C (at 10 Torr pressure), a predicted density of 1.095±0.06 g/cm3, and a predicted pKa of 12.82±0.59 . It is sparingly soluble in chloroform and methanol, and is stored in a refrigerator under an inert atmosphere .

Scientific Research Applications

Drug Synthesis

Diethyl 2-(4-chlorobutyl)malonate is utilized in structure-activity studies on 1,3-Dioxane-2-carboxylic Acid derivatives, which are a class of subtype-selective Peroxisome Proliferator-Activated Receptor α (PPARα) agonists. This indicates its potential use in the synthesis of drugs targeting PPARα .

Chemical Synthesis

In the realm of chemical synthesis, this compound is involved in Malonic ester synthesis as an active methylene compound. It undergoes alkylation and acylation, which is crucial for synthesizing various carboxylic acids and their derivatives .

Mechanism of Action

Target of Action

The primary target of Diethyl 2-(4-chlorobutyl)malonate is the enolate ion formed from the malonic ester . The enolate ion is a nucleophile that reacts with alkyl halides . This reaction forms a new carbon-carbon bond, replacing an alpha-hydrogen with an alkyl group .

Mode of Action

Diethyl 2-(4-chlorobutyl)malonate interacts with its target through an S_N2 reaction with alkyl halides . This reaction involves the backside attack of the nucleophilic enolate ion on the electrophilic alkyl halide . The result is the formation of an alpha-substituted malonic ester .

Biochemical Pathways

The action of Diethyl 2-(4-chlorobutyl)malonate affects the alkylation pathway of enolate ions . This pathway involves the formation of a new carbon-carbon bond, which is a crucial step in the synthesis of a wide variety of carboxylic acids and methyl ketones .

Pharmacokinetics

It’s known that the compound has a boiling point of 145-148 °c (under a pressure of 10 torr) and a density of 1095±006 g/cm3 . It is sparingly soluble in chloroform and methanol . These properties may influence its bioavailability.

Result of Action

The result of Diethyl 2-(4-chlorobutyl)malonate’s action is the formation of an alpha-substituted malonic ester . This product can undergo further reactions, such as hydrolysis and decarboxylation, to yield a substituted monocarboxylic acid .

Action Environment

The action of Diethyl 2-(4-chlorobutyl)malonate can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, given its boiling point . Moreover, the compound should be stored in a refrigerator under an inert atmosphere to maintain its stability .

properties

IUPAC Name

diethyl 2-(4-chlorobutyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO4/c1-3-15-10(13)9(7-5-6-8-12)11(14)16-4-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULFMPCFMFPELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694959
Record name Diethyl (4-chlorobutyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18719-44-3
Record name 1,3-Diethyl 2-(4-chlorobutyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18719-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (4-chlorobutyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 458 ml of dry tetrahydrofuran (THF) was added 13.4 g of 60% sodium hydride, and 160.6 g of diethyl malonate was added dropwise with stirring under ice-cooling. After addition, stirring was continued for 15 minutes, and 57.3 g of 1-bromo-4-chlorobutane was added. The mixture was stirred for 50 hours at room temperature. The reaction solution was poured into ice-cold water, neutralized with dilute hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated. The residue was distilled under reduced pressure to provide 26.8 g of the objective compound as colorless oil.
Quantity
57.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three
Quantity
160.6 g
Type
reactant
Reaction Step Three
Quantity
458 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(4-chlorobutyl)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(4-chlorobutyl)malonate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-(4-chlorobutyl)malonate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-(4-chlorobutyl)malonate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-(4-chlorobutyl)malonate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-(4-chlorobutyl)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.